Elbasvir

Übersicht

Beschreibung

Elbasvir (MK-8742) ist ein direkt wirkendes antivirales Medikament, das als Teil einer Kombinationstherapie zur Behandlung chronischer Hepatitis C eingesetzt wird, einer infektiösen Lebererkrankung, die durch das Hepatitis-C-Virus (HCV) verursacht wird. Es wurde von Merck entwickelt und im Januar 2016 von der FDA zugelassen. This compound ist ein hochpotenter und selektiver Inhibitor des HCV-Nichtstrukturproteins 5A (NS5A), das für die Virusreplikation und Virion-Assemblierung unerlässlich ist .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte, darunter die enantioselektive Synthese eines chiralen Amin-Zwischenprodukts. Der Prozess beinhaltet eine hoch enantioselektive Reduktion des NH-Imins unter Verwendung von R-(+)-Diphenylprolinol mit Natriumborhydrid. Diese gezielte chirale Synthese erfordert einfache Ausgangsmaterialien und kostengünstige Katalysatoren . Industrielle Produktionsmethoden beinhalten eine großtechnische enantioselektive Synthese mit einer Gesamtausbeute von 55 % .

Vorbereitungsmethoden

The synthesis of Elbasvir involves several steps, including the enantioselective synthesis of a chiral amine intermediate. The process includes a highly enantioselective reduction of the NH imine using R-(+)-diphenylprolinol with sodium borohydride. This target chiral synthesis requires simple starting materials and inexpensive catalysts . Industrial production methods involve large-scale enantioselective synthesis with an overall yield of 55% .

Analyse Chemischer Reaktionen

Elbasvir durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Es wird durch das Leberenzym Cytochrom P450 3A4 (CYP3A4) abgebaut. Die Kombination mit Arzneimitteln, die dieses Enzym induzieren, wie z. B. Efavirenz, Carbamazepin oder Johanniskraut, kann zu ineffektiv niedrigen Plasmaspiegeln von this compound führen. Umgekehrt kann die Kombination mit CYP3A4-Inhibitoren die Plasmaspiegel erhöhen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Metaboliten, die über den Stuhl und den Urin ausgeschieden werden .

Anwendungen der wissenschaftlichen Forschung

This compound wird hauptsächlich im medizinischen Bereich zur Behandlung von Hepatitis C eingesetzt. Es hat eine hohe Wirksamkeit gezeigt, um nachhaltige virologische Ansprechraten (SVR) zwischen 94 % und 97 % für Genotyp 1 und 97 % und 100 % für Genotyp 4 nach 12 Wochen Behandlung zu erreichen . Zusätzlich wurde this compound auf seine potenzielle antivirale Wirksamkeit gegen SARS-CoV-2 untersucht, das Virus, das für COVID-19 verantwortlich ist . Im Bereich der Chemie dient this compound als Modellverbindung zur Untersuchung der Synthese und Aktivität von NS5A-Inhibitoren .

Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung des HCV-Nichtstrukturproteins 5A (NS5A), das für die Virusreplikation und Virion-Assemblierung unerlässlich ist . Durch die Blockierung von NS5A verhindert this compound die Replikation des Hepatitis-C-Virus, was zu einer Reduktion der Viruslast und letztendlich zu einem nachhaltigen virologischen Ansprechen führt .

Wissenschaftliche Forschungsanwendungen

Treatment of Chronic Hepatitis C

Mechanism of Action

Elbasvir functions as an inhibitor of the HCV non-structural protein 5A (NS5A), which is crucial for viral replication and assembly. By inhibiting this protein, this compound disrupts the life cycle of the virus, leading to reduced viral load and eventual clearance of the infection .

Combination Therapy

this compound is commonly used in combination with grazoprevir, marketed under the brand name Zepatier. This combination is indicated for adults with chronic HCV genotypes 1 and 4, with or without ribavirin. Clinical studies have demonstrated high sustained virologic response (SVR) rates among patients treated with this regimen .

Real-World Effectiveness

A study conducted in Canada assessed the real-world utilization and effectiveness of this compound/grazoprevir in adult patients with chronic hepatitis C. The study found that patients with low baseline viral load (BVL) achieved an SVR rate of 98.8%, while those with high BVL had a rate of 95.1% . This indicates that this compound/grazoprevir is effective across different patient populations.

Phase 3 Trials

The C-EDGE CO-STAR trial evaluated the efficacy and safety of this compound/grazoprevir in people who inject drugs and are on opioid agonist therapy. Results showed a high SVR rate of 96% among treatment-naïve patients after 12 weeks . Such findings highlight the drug's potential in vulnerable populations.

International Studies

The C-CORAL study focused on participants from Asia-Pacific countries and Russia, demonstrating an SVR of 94.4% across various genotypes after a 12-week treatment regimen . This underscores this compound's effectiveness in diverse geographical settings.

Potential Applications Beyond Hepatitis C

Recent computational studies suggest that this compound may also exhibit antiviral activity against SARS-CoV-2, the virus responsible for COVID-19. In silico research indicated that this compound could bind to proteins necessary for SARS-CoV-2 replication, although clinical validation is still required . This opens avenues for further exploration into its use against emerging viral threats.

Cost-Effectiveness Analysis

A systematic review evaluated the cost-effectiveness of this compound/grazoprevir compared to other direct antiviral agents for chronic hepatitis C treatment. The analysis revealed that this compound/grazoprevir was generally more cost-effective than several alternatives, especially when compared to pegylated interferon and ribavirin regimens . This aspect is crucial for healthcare systems aiming to optimize resource allocation while ensuring effective treatment options.

Summary Table: Efficacy and Cost-Effectiveness

| Study/Trial | Population | Treatment Duration | SVR Rate (%) | Cost-Effectiveness Comparison |

|---|---|---|---|---|

| Canadian Study | Adults with chronic HCV | 12 weeks | 98.8 (low BVL), 95.1 (high BVL) | More effective than pegylated interferon |

| C-EDGE CO-STAR Trial | People who inject drugs | 12 weeks | 96 | More cost-effective than daclatasvir |

| C-CORAL Study | Asia-Pacific & Russia | 12 weeks | 94.4 | Generally more cost-effective than SOF |

Wirkmechanismus

Elbasvir exerts its effects by inhibiting the HCV nonstructural protein 5A (NS5A), which is essential for viral replication and virion assembly . By blocking NS5A, this compound prevents the replication of the hepatitis C virus, leading to a reduction in viral load and ultimately achieving a sustained virologic response .

Vergleich Mit ähnlichen Verbindungen

Elbasvir ist einer von mehreren NS5A-Inhibitoren, die zur Behandlung von Hepatitis C verfügbar sind. Andere ähnliche Verbindungen sind Daclatasvir, Ledipasvir, Ombitasvir, Pibrentasvir und Velpatasvir . Im Vergleich zu diesen Verbindungen hat this compound eine erhöhte Wirksamkeit gegen klinische Resistenzvarianten und ein verbessertes Resistenzprofil gezeigt . Seine einzigartige tetracyclische Indol-basierte Struktur trägt zu seiner hohen Wirksamkeit und Selektivität bei .

Biologische Aktivität

Elbasvir is a potent antiviral agent primarily used in the treatment of hepatitis C virus (HCV) infections. It functions as an inhibitor of the HCV non-structural protein 5A (NS5A), which plays a crucial role in viral replication and assembly. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.

This compound targets the NS5A protein, which is essential for the replication of HCV. The inhibition of NS5A disrupts various processes involved in viral replication and assembly:

- Blocking Signaling Interactions : this compound interferes with the signaling pathways necessary for viral life cycle progression.

- Redistribution of NS5A : It causes a redistribution of NS5A from the endoplasmic reticulum to lipid droplets, impacting the formation of replication complexes.

- Modification of HCV Replication Complex : By altering the structure and function of the replication complex, this compound effectively reduces viral load.

Pharmacokinetics

This compound exhibits distinct pharmacokinetic properties that influence its therapeutic effectiveness:

- Absorption : Peak plasma concentrations are reached within 3 to 6 hours post-administration, with an absolute bioavailability of approximately 32% .

- Distribution : The drug has an estimated apparent volume of distribution of 680 liters and is highly protein-bound (over 99.9%) to plasma proteins .

- Metabolism : It undergoes oxidative metabolism primarily via CYP3A, with no significant circulating metabolites detected in human plasma .

- Elimination : The majority (90%) is eliminated via feces, with minimal renal excretion (<1%). The terminal half-life is around 24 hours .

Clinical Efficacy

This compound is often used in combination with grazoprevir (GZR) to enhance therapeutic outcomes. Numerous studies have demonstrated its effectiveness across various patient populations:

Key Study Findings

- Real-World Efficacy :

- Phase III Trials :

- Pediatric Studies :

Safety Profile

The safety profile of this compound has been extensively evaluated across various studies:

- Adverse Events : Commonly reported adverse events include fatigue (23.1%), headache (19.8%), and nausea (11.0%). Serious adverse events were rare .

- Drug-Induced Liver Injury (DILI) : A retrospective cohort study found no significant increase in DILI incidence among patients treated with this compound compared to other treatment regimens .

Summary Table of Adverse Events

| Adverse Event | Frequency (%) |

|---|---|

| Fatigue | 23.1 |

| Headache | 19.8 |

| Nausea | 11.0 |

| Elevated Aminotransferase Levels | 2.8 |

| Dizziness | 0.3 |

| Constipation | 0.3 |

Eigenschaften

Key on ui mechanism of action |

Elbasvir is an inhibitor of the HCV non-structural protein 5A. While the precise role of this protein is unknown, it is essential to viral replication and virion assembly.[synthesis] Potential modes of action of NS5A inhibitors like elbasvir include blocking signaling interactions, redistribution of NS5A from the endoplasmic reticulum to the surface of lipid droplets, and modification of the HCV replication complex. Computational target-based _in silico_ research suggests that elbasvir may carry activity at several proteins required for replication of SARS-CoV-2 - namely RNA-dependent RNA polymerase, helicase, and papain-like proteinase - although specific activity has yet to be affirmed by follow-up clinical studies. |

|---|---|

CAS-Nummer |

1370468-36-2 |

Molekularformel |

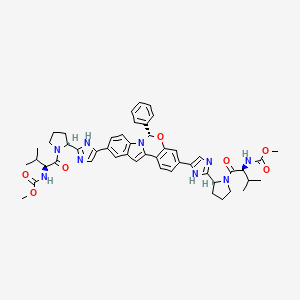

C49H55N9O7 |

Molekulargewicht |

882.0 g/mol |

IUPAC-Name |

methyl N-[1-[2-[5-[3-[2-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-6-phenyl-6H-indolo[1,2-c][1,3]benzoxazin-10-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |

InChI |

InChI=1S/C49H55N9O7/c1-27(2)41(54-48(61)63-5)45(59)56-20-10-14-37(56)43-50-25-34(52-43)30-17-19-36-32(22-30)23-39-33-18-16-31(24-40(33)65-47(58(36)39)29-12-8-7-9-13-29)35-26-51-44(53-35)38-15-11-21-57(38)46(60)42(28(3)4)55-49(62)64-6/h7-9,12-13,16-19,22-28,37-38,41-42,47H,10-11,14-15,20-21H2,1-6H3,(H,50,52)(H,51,53)(H,54,61)(H,55,62) |

InChI-Schlüssel |

BVAZQCUMNICBAQ-UHFFFAOYSA-N |

SMILES |

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC4=C(C=C3)N5C(OC6=C(C5=C4)C=CC(=C6)C7=CN=C(N7)C8CCCN8C(=O)C(C(C)C)NC(=O)OC)C9=CC=CC=C9)NC(=O)OC |

Isomerische SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2N=CC(=N2)C3=CC4=C(C=C3)N5[C@@H](OC6=C(C5=C4)C=CC(=C6)C7C=NC(=N7)[C@@H]8CCCN8C(=O)[C@H](C(C)C)NC(=O)OC)C9=CC=CC=C9)NC(=O)OC |

Kanonische SMILES |

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC4=C(C=C3)N5C(OC6=C(C5=C4)C=CC(=C6)C7=CN=C(N7)C8CCCN8C(=O)C(C(C)C)NC(=O)OC)C9=CC=CC=C9)NC(=O)OC |

Aussehen |

solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

MK8742; MK-8742; MK 8742; Elbasvir; Zepatier. |

Herkunft des Produkts |

United States |

Q1: What is the mechanism of action of Elbasvir?

A1: this compound is a potent and selective inhibitor of the hepatitis C virus (HCV) nonstructural protein 5A (NS5A). [, , , , ] It exerts its antiviral activity by binding to NS5A and interfering with its function, which is essential for viral replication. [, ]

Q2: How does this compound's binding to NS5A inhibit HCV replication?

A2: While the exact mechanism is not fully elucidated, this compound's binding to NS5A disrupts critical viral processes, including RNA replication and virion assembly. [, , ] This disruption ultimately halts the production of new viral particles.

Q3: Does this compound target specific HCV genotypes?

A3: Yes, this compound exhibits potent antiviral activity against HCV genotypes 1a, 1b, 4, and 6. [, , , , ] It also shows activity against genotypes 2a and 3a, but the response may be less pronounced. []

Q4: Are there differences in this compound's effectiveness against different HCV genotypes?

A4: Yes, clinical trials have shown that this compound is highly effective in treating genotypes 1 and 4 infections. [] The efficacy against other genotypes can vary, and factors like the presence of resistance-associated substitutions need to be considered. [, ]

Q5: What is the molecular formula and weight of this compound?

A5: This information is not explicitly provided within the provided research abstracts.

Q6: Is there any spectroscopic data available for this compound?

A6: The provided research abstracts do not offer specific spectroscopic data for this compound.

Q7: Does this compound possess any catalytic properties?

A7: this compound is not known to exhibit catalytic properties. Its mechanism of action primarily involves binding and inhibiting a specific viral protein.

Q8: Have computational methods been used to study this compound?

A9: Yes, computational docking simulations have been employed to predict the binding affinity of this compound to various SARS-CoV-2 proteins, suggesting a potential for repurposing the drug for COVID-19 treatment. []

Q9: Are there ongoing efforts to modify this compound's structure to improve its activity?

A11: While the provided abstracts do not directly mention ongoing structural modifications of this compound, the research highlights the importance of understanding the impact of HCV NS5A mutations on drug resistance. [, ] This understanding can guide future drug design efforts to overcome resistance and potentially target a broader range of HCV genotypes.

Q10: What SHE (Safety, Health, and Environment) regulations are relevant to this compound's development and manufacturing?

A10: The provided research primarily focuses on the clinical efficacy and safety of this compound, without delving into specific SHE regulations related to its development and manufacturing.

Q11: How is this compound absorbed, distributed, metabolized, and excreted (ADME) in the body?

A14: While the provided abstracts do not detail the complete ADME profile of this compound, research indicates that it is primarily excreted through feces. [] It does not require dosage adjustments in patients with renal impairment. []

Q12: What are the pharmacokinetic interactions of this compound with other medications?

A12: Studies have explored this compound's pharmacokinetic interactions with various drugs, including:

- HIV Protease Inhibitors: Co-administration with HIV protease inhibitors (atazanavir, lopinavir, darunavir) significantly increases Grazoprevir exposure, leading to a contraindication for their combined use. []

- Famotidine and Pantoprazole: Gastric acid-reducing agents like famotidine and pantoprazole do not significantly alter the pharmacokinetics of this compound. []

- Raltegravir and Dolutegravir: No clinically relevant drug interactions were observed when this compound was co-administered with HIV integrase inhibitors raltegravir or dolutegravir. []

- Tenofovir Disoproxil Fumarate (TDF): Co-administration with TDF does not result in clinically significant changes in tenofovir exposure. []

- Doravirine: Co-administration with doravirine results in a modest increase in doravirine exposure, but this is not considered clinically meaningful. []

- Warfarin: this compound, when co-administered with Grazoprevir, can decrease warfarin sensitivity during treatment, which recovers after treatment completion. []

Q13: Has the efficacy of this compound been demonstrated in preclinical models?

A16: Yes, this compound has demonstrated potent antiviral activity in preclinical studies using HCV replicons, which are cell-based systems that mimic viral replication. [, , ] These studies have been crucial in evaluating its activity against various HCV genotypes and resistance-associated variants.

Q14: What do clinical trials tell us about the efficacy of this compound in treating HCV infection?

A17: Extensive clinical trials have demonstrated that this compound, in combination with Grazoprevir, achieves high sustained virologic response rates (SVR12) in patients with HCV genotype 1, 4, and 6 infections. [, , , , ] These trials have included diverse patient populations, including those with cirrhosis, HIV co-infection, and advanced chronic kidney disease.

Q15: What are the common mechanisms of resistance to this compound?

A18: The most common resistance mechanism involves amino acid substitutions in the HCV NS5A protein, particularly at positions 28, 30, 31, and 93. [, , , ] These substitutions can alter this compound's binding affinity, reducing its effectiveness.

Q16: Does this compound exhibit cross-resistance with other HCV antiviral drugs?

A19: While this compound shows no cross-resistance with NS3/4A protease inhibitors like Grazoprevir, [] cross-resistance can occur with other NS5A inhibitors. [] The specific substitutions in the NS5A protein determine the extent of cross-resistance.

Q17: Are there any specific drug delivery strategies being explored to improve the delivery of this compound?

A17: The provided research abstracts do not discuss specific drug delivery strategies for this compound.

Q18: What analytical methods are used to quantify this compound in biological samples?

A18: Several analytical methods have been developed and validated for quantifying this compound in various matrices:

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS): This highly sensitive and specific method has been used to quantify this compound in human plasma. [, ]

- High-performance liquid chromatography (HPLC): Various HPLC methods, including RP-HPLC (reverse-phase HPLC), have been developed for the simultaneous determination of this compound and Grazoprevir in bulk and pharmaceutical dosage forms. [, , , , ]

Q19: What is the environmental impact of this compound?

A19: This information is not discussed within the scope of the provided research abstracts.

Q20: What is known about the dissolution and solubility properties of this compound?

A20: Specific dissolution and solubility data are not detailed within the provided research abstracts.

Q21: How are the analytical methods used for this compound validated?

A26: Developed analytical methods for this compound, particularly the LC-MS/MS and HPLC methods, undergo rigorous validation according to guidelines set by regulatory bodies like the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [, , , , ] This validation ensures that the methods are accurate, precise, specific, and reliable for their intended purpose.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.